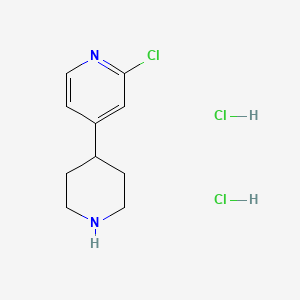

2-Chloro-4-(piperidin-4-yl)pyridine diHCl

Beschreibung

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Chemical Research

Pyridine and piperidine moieties are fundamental building blocks in the field of heterocyclic chemistry. researchgate.netbohrium.com Pyridine, an aromatic six-membered ring containing one nitrogen atom, is a cornerstone in the synthesis of a vast array of complex molecules. numberanalytics.com Its unique electronic properties, characterized by an electron-deficient ring, make it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity is harnessed by organic chemists to construct diverse molecular architectures. nih.gov

Piperidine, the saturated counterpart of pyridine, is a six-membered heterocyclic amine that is also a crucial scaffold in organic synthesis. bath.ac.uk Its flexible, non-aromatic nature allows for the creation of three-dimensional structures, which is often a desirable feature in the design of new chemical entities. thieme-connect.com The combination of these two scaffolds within a single molecule can lead to novel hybrid structures with unique properties and reactivity profiles. bohrium.com

Similarly, the piperidine motif is a common feature in a multitude of compounds under investigation. bath.ac.uk Its presence can influence a molecule's conformational flexibility and basicity, which are critical parameters in various research contexts. thieme-connect.com The combination of both pyridine and piperidine rings in a single chemical entity is a strategy often employed in the design of molecules for a wide range of scientific investigations. bohrium.comnih.gov

Structural Features and Classification of 2-Chloro-4-(piperidin-4-yl)pyridine (B11712303) diHCl

The compound 2-Chloro-4-(piperidin-4-yl)pyridine diHCl is characterized by a distinct molecular framework. At its heart is a pyridine ring, which is substituted at the 2-position with a chlorine atom and at the 4-position with a piperidine ring. This arrangement creates a "chloro-pyridyl-piperidine" core structure. The chlorine atom, being an electron-withdrawing group, further influences the electronic nature of the pyridine ring. The piperidine ring is attached to the pyridine at the 4-position of the piperidine ring itself. This specific connectivity is a key feature of the molecule's architecture.

The IUPAC name for the core structure is 2-chloro-4-(piperidin-4-yl)pyridine. The presence of the chlorine atom on the pyridine ring provides a reactive site for further chemical modifications, such as cross-coupling reactions. sigmaaldrich.com

In a research setting, 2-Chloro-4-(piperidin-4-yl)pyridine is often utilized in its dihydrochloride (B599025) (diHCl) salt form. This means that two molecules of hydrogen chloride (HCl) have reacted with the basic nitrogen atoms in the parent compound. One HCl molecule protonates the nitrogen atom in the pyridine ring, and the other protonates the nitrogen atom in the piperidine ring.

The formation of a hydrochloride salt is a common practice in chemical and pharmaceutical research for several reasons. chemimpex.com Salts often exhibit improved stability and handling characteristics compared to the free base form. wikipedia.org Furthermore, the dihydrochloride salt of 2-Chloro-4-(piperidin-4-yl)pyridine generally possesses enhanced water solubility, which is a crucial property for many experimental procedures and biological assays. nih.govpharmacompass.comcancer.gov This increased solubility facilitates its use in aqueous solutions, which are common in many research applications.

Current Research Landscape Pertaining to this compound

This compound is primarily recognized as a valuable building block or intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive chloro-pyridine moiety and a secondary amine in the piperidine ring, allows for a variety of chemical transformations. Researchers utilize this compound as a starting material for the synthesis of more complex molecules with potential applications in various fields of chemical research.

The chloro-substituent on the pyridine ring can readily participate in nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups at this position. acs.org The piperidine nitrogen can be subjected to N-alkylation, N-acylation, or other derivatization reactions to further elaborate the molecular structure. This versatility makes this compound a useful tool for creating libraries of compounds for screening in drug discovery and materials science research. While specific research on the compound itself is limited, its utility is evident in its application as a precursor for more complex target molecules.

Research Objectives and Scope of the Academic Investigation

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound based on available scientific information. The scope of this investigation is strictly focused on the chemical and structural aspects of the compound, its context within heterocyclic chemistry, and its potential applications as suggested by related research.

This investigation will cover:

The fundamental chemical properties and identifiers of this compound and closely related analogs.

An exploration of its structural features, drawing on the known characteristics of the pyridine and piperidine moieties.

A discussion of its potential applications in medicinal chemistry and materials science, based on the utility of similar 2-chloropyridine (B119429) and piperidinylpyridine derivatives.

An overview of relevant research findings concerning the synthesis and utility of analogous compounds.

This article will adhere strictly to the outlined topics and will not include information on dosage, administration, or safety profiles, as the focus is solely on the chemical and academic context of the compound.

Chemical and Physical Properties

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₀H₁₄Cl₃N₂ | Based on the structure of the dihydrochloride salt. |

| Molecular Weight | Approximately 269.6 g/mol | Calculated from the molecular formula. The closely related 4-Piperidin-4-ylpyridine dihydrochloride has a molecular weight of 235.15 g/mol . sigmaaldrich.com |

| Appearance | Likely a white to off-white solid | Common for hydrochloride salts of organic amines. chemicalbook.com |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol (B129727) and ethanol. | The dihydrochloride salt form significantly increases polarity and water solubility. chemicalbook.com |

| IUPAC Name | 2-chloro-4-(piperidin-4-yl)pyridine;dihydrochloride | A systematic name based on the chemical structure. |

| CAS Number | Not specifically assigned. | A closely related compound, 4-Piperidin-4-ylpyridine dihydrochloride, has the CAS number 143924-47-4. ambeed.com |

Synthesis and Reactivity

The synthesis of this compound would likely involve a multi-step process, leveraging established methods for the functionalization of pyridine rings. A plausible synthetic route could start from a more readily available precursor like 2-chloro-4-methylpyridine (B103993). sigmaaldrich.com

A potential synthetic pathway could involve:

Halogenation of the methyl group: The methyl group of 2-chloro-4-methylpyridine can be halogenated, for instance using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to form 2-chloro-4-(chloromethyl)pyridine. google.com

Nucleophilic substitution: The resulting benzylic-like chloride is a good leaving group and can be displaced by a suitable piperidine derivative. To obtain the desired 4-substituted piperidine, a protected piperidine, such as N-Boc-4-piperidone, could be used in a reductive amination reaction, followed by deprotection. Alternatively, direct coupling with a pre-formed 4-functionalized piperidine could be employed.

Salt formation: The final free base would then be treated with hydrochloric acid to form the dihydrochloride salt.

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. chemicalbook.comnbinno.com The secondary amine in the piperidine ring can also be a site for further chemical modification.

Applications in Research

Derivatives of 2-chloropyridine are widely recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comguidechem.com The 4-amino-2-chloropyridine (B126387) scaffold, for example, is a key building block for various drugs, including antihistamines and anti-inflammatory agents, as well as for plant growth regulators. chemicalbook.comnbinno.com

Given these precedents, this compound is likely of interest to researchers in medicinal chemistry as a scaffold for the development of new therapeutic agents. The combination of the 2-chloropyridine and 4-piperidinyl moieties could be explored for its potential to interact with a variety of biological targets. The specific stereochemistry and conformational flexibility of the piperidine ring can be critical for achieving high-affinity binding to proteins.

Research Findings

While direct research publications on this compound are scarce, the broader class of piperidinylpyridine derivatives has been the subject of extensive investigation. For instance, various substituted piperidinylpyridines have been explored for their potential as enzyme inhibitors, receptor modulators, and central nervous system agents. The synthesis and biological evaluation of such compounds are frequently reported in the scientific literature.

The synthesis of related compounds like 2-chloro-4-(piperidin-1-ylmethyl)pyridine (B136557) has been documented in the context of preparing more complex molecules like lafutidine, a histamine (B1213489) H2 receptor antagonist. google.compharmaffiliates.com This highlights the role of such chlorinated pyridine-piperidine structures as valuable synthetic intermediates.

Eigenschaften

Molekularformel |

C10H15Cl3N2 |

|---|---|

Molekulargewicht |

269.6 g/mol |

IUPAC-Name |

2-chloro-4-piperidin-4-ylpyridine;dihydrochloride |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H |

InChI-Schlüssel |

CKOQUHIZJKYXBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=CC(=NC=C2)Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemo Transformations

Strategies for Constructing the 2-Chloro-4-(piperidin-4-yl)pyridine (B11712303) Core

The assembly of the 2-chloro-4-(piperidin-4-yl)pyridine scaffold is a testament to the advancements in modern synthetic organic chemistry. The principal approaches are categorized by the sequence of ring construction and functionalization.

Pyridine (B92270) Ring Functionalization at the 4-Position

A primary strategy involves the initial construction or modification of the pyridine ring, specifically targeting the 4-position for the introduction of the piperidinyl group or a precursor.

The direct C-H functionalization of pyridines at the 4-position presents a formidable challenge due to the electronic properties of the heterocycle. However, innovative methods have been developed to achieve this selectivity.

One such approach is the Wittig olefination-rearomatization sequence . This method utilizes dearomatized pyridylphosphonium ylide intermediates to construct 4-alkylpyridines. nih.gov The process begins with the N-activation of pyridine, often with N-triazinylpyridinium salts, which facilitates the coupling with a variety of aldehydes. nih.govresearchgate.netresearchgate.net This strategy is particularly valuable for the late-stage functionalization of complex molecules and offers an alternative to traditional metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

A general representation of this process is the reaction of a dearomatized pyridine ring system to yield 4-alkylated pyridines. researchgate.net The use of N-triazinyl salts is crucial, and the reaction is amenable to a range of substituted pyridines and aldehydes. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. vaia.comstackexchange.comyoutube.comechemi.com This is due to the stabilization of the anionic intermediate (Meisenheimer complex) through resonance, where the negative charge can be delocalized onto the electronegative nitrogen atom. vaia.comstackexchange.comechemi.com

In the context of synthesizing the target molecule, a common precursor is a 2,4-dihalopyridine or a 2-chloro-4-halopyridine. The greater reactivity of the halogen at the 4-position allows for selective displacement by a piperidine (B6355638) derivative. For instance, the reaction of 4-chloropyridine (B1293800) with various alcohols has been studied, demonstrating the feasibility of nucleophilic substitution at this position. bath.ac.uk Lewis acids can be employed to activate the pyridine ring towards SNAr, often leading to improved yields and milder reaction conditions compared to using Brønsted acids like HCl. bath.ac.uk

| Reactant 1 | Reactant 2 | Product | Catalyst | Notes |

| 4-Chloropyridine | Methanol (B129727) | 4-Methoxypyridine | Lewis Acid | Demonstrates SNAr at the 4-position. |

| 4-Chloropyridine | Ethanol | 4-Ethoxypyridine | Lewis Acid | Good conversion rates observed. bath.ac.uk |

| 4-Chloropyridine | Propanol | 4-Propoxypyridine | Lewis Acid | High conversion achieved. bath.ac.uk |

This table showcases representative nucleophilic aromatic substitution reactions on a 4-halopyridine system.

Recent advancements have led to the development of reductive coupling and amidation strategies for the C4-functionalization of pyridines. These methods often involve the activation of pyridine N-oxides. For example, the reaction of pyridine N-oxide derivatives with malonate anions, activated by trifluoromethanesulfonic anhydride, can selectively yield 4-substituted pyridines. nih.gov

Another approach involves the direct C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH). researchgate.net This is achieved via the formation of a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with a nucleophile like aqueous ammonia (B1221849). researchgate.net Furthermore, the functionalization of pyridines at the C4 position can be achieved through metalation using reagents like n-butylsodium, followed by reaction with electrophiles or transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov

Piperidine Ring Formation and Substituent Introduction at the 4-Position

An alternative synthetic route involves the pre-functionalization of the piperidine ring, which is then attached to the pyridine core. However, a more common and efficient strategy is the reduction of a substituted pyridine precursor.

The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. rsc.orgnih.gov This transformation, however, can be challenging, often requiring harsh conditions and specific catalysts, especially for functionalized pyridines. rsc.org

A variety of catalysts have been developed for this purpose, including heterogeneous catalysts like Rh/C, PtO₂, and Raney Ni, as well as homogeneous catalysts based on rhodium, iridium, and ruthenium complexes. rsc.orgliv.ac.uk Mild conditions for the hydrogenation of various unprotected pyridines have been achieved using a stable, commercially available rhodium compound, Rh₂O₃. rsc.org This method shows a broad substrate scope and tolerates various functional groups. rsc.org

Electrochemical hydrogenation has also emerged as a sustainable alternative to traditional thermochemical methods, which often require high temperatures and pressures. nih.gov This method can proceed under mild conditions and has been successfully applied to the reduction of various pyridine derivatives to their corresponding piperidines. nih.gov

A patent describes a synthesis route starting from 2-amino-4-picoline, which is converted to 2-chloro-4-methylpyridine (B103993). google.com Subsequent free-radical chlorination of the methyl group followed by condensation with piperidine yields a related compound, 2-chloro-4-(piperidinylmethyl)pyridine. google.com While not directly producing the target molecule, this illustrates a strategy of building the piperidine connection after functionalizing the pyridine ring.

A mild method for synthesizing scaffolds bearing both 4-pyridine and 4-piperidine moieties involves the transformation of 4-alkylpyridines into nucleophilic alkylidene dihydropyridines (ADHPs). acs.org These intermediates, generated through a soft enolization approach, can then add to an activated pyridine. acs.org A subsequent transfer hydrogenation step delivers the desired piperidine-containing compound. acs.org

| Precursor | Reducing Agent/Catalyst | Product | Key Features |

| Substituted Pyridines | Rh₂O₃, H₂ | Substituted Piperidines | Mild conditions, broad substrate scope. rsc.org |

| Pyridine | Electrochemical Reduction | Piperidine | Sustainable, mild conditions. nih.gov |

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂, HCOOH-Et₃N | Piperidines/Tetrahydropyridines | Highly chemoselective, mild conditions. liv.ac.uk |

| Pyridine N-oxides | Pd/C, Ammonium Formate | Piperidines | Simple procedure, high yield, mild conditions. |

This table summarizes various methodologies for the reduction of pyridine derivatives to piperidines.

Mild Installation Methods for Piperidine Moieties onto Pyridine Scaffolds (e.g., from 4-alkylpyridines)

Recent advancements have led to the development of mild methods for creating scaffolds that join 4-pyridine and 4-piperidine units. acs.org One such method leverages the inherent nucleophilicity of 4-alkylpyridines and the electrophilicity of pyridines. acs.org This approach avoids harsh conditions and pre-functionalization steps often required in classical routes. acs.org

The process begins with the transformation of 4-alkylpyridines into nucleophilic alkylidene dihydropyridines (ADHPs) using a "soft enolization" technique with triethylamine (B128534) and chloroformate reagents. acs.orgacs.org The addition of these newly formed ADHPs to a pyridine ring is then promoted by HCl, which yields an adduct containing both a pyridine and a protected dihydropyridine (B1217469) fragment. researchgate.net The final step to furnish the desired piperidine moiety is a straightforward transfer hydrogenation. acs.org This method is compatible with a wide array of functional groups, including methyl ethers, acetals, esters, and sulfones. acs.org

Diastereoselective Synthesis of Piperidine Building Blocks (e.g., via lithiation/trapping)

The three-dimensional structure of the piperidine ring is crucial for its function in medicinal chemistry. Consequently, methods for the diastereoselective synthesis of piperidine building blocks are of significant interest. nih.govnih.gov Such methods allow for the creation of specific stereoisomers, which is essential for exploring 3D fragment chemical space. rsc.org

One powerful technique is the diastereoselective lithiation and trapping of substituted piperidines. nih.gov For instance, using a modification of Beak's conditions, N-Boc protected piperidines can be treated with a strong base like s-BuLi in the presence of TMEDA. nih.govwhiterose.ac.uk This generates a lithiated intermediate in a stereocontrolled manner. Subsequent "trapping" of this intermediate with an electrophile, such as carbon dioxide, allows for the installation of a new functional group at a specific position and with a specific orientation, yielding the desired trans-diastereomer in excellent yield. nih.govwhiterose.ac.uk This methodology was successfully utilized to synthesize a trans-2,6-disubstituted piperidine that was inaccessible through other epimerization strategies. nih.govwhiterose.ac.uk This lithiation/trapping approach provides a reliable route to specific, structurally complex piperidine building blocks that are valuable for fragment-based drug discovery. nih.govacs.org

Specific Synthetic Routes to 2-Chloro-4-(piperidin-4-yl)pyridine diHCl and Related Analogs

The construction of the final target compound, this compound, and its analogs can be achieved through various multi-step synthetic sequences.

Multi-step Synthetic Sequences

These sequences often involve the initial preparation of a substituted pyridine core followed by the introduction of the piperidine ring.

Derivatization from 2-Chloro-4-methylpyridine and related intermediates

A documented route to a closely related analog, 2-chloro-4-(piperidinylmethyl)pyridine, provides a clear blueprint for this approach. google.com The synthesis starts from 2-amino-4-methylpyridine (B118599). google.com

The initial steps focus on modifying the pyridine core:

Diazotization and Hydroxylation : 2-amino-4-methylpyridine is treated with an aqueous nitrite (B80452) solution (like sodium nitrite) in the presence of a strong acid to form an intermediate hydroxy compound. google.com

Chlorination : The resulting product is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the key intermediate, 2-chloro-4-methylpyridine. google.comalkalimetals.com

Side-Chain Halogenation : To prepare for the attachment of the piperidine ring, the methyl group of 2-chloro-4-methylpyridine is chlorinated. This is typically achieved via a free-radical reaction, for example, by adding sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). google.com This step produces 2-chloro-4-chloromethylpyridine.

This sequence effectively transforms a simple starting material into a functionalized electrophile ready for coupling.

Condensation Reactions Involving Piperidine

With the activated intermediate 2-chloro-4-chloromethylpyridine in hand, the final key step is the attachment of the piperidine ring. google.com This is accomplished through a condensation reaction, which in this context is a nucleophilic substitution. google.com Piperidine acts as the nucleophile, displacing the chloride ion from the chloromethyl group of the pyridine derivative. google.com This reaction forms the C-N bond that links the two heterocyclic rings, yielding the 2-chloro-4-(piperidinylmethyl)pyridine product. google.com This three-step process, starting from 2-amino-4-methylpyridine, is reported to have a total yield of over 32%. google.com

| Step | Reactants | Reagents | Product | Ref |

| 1 | 2-amino-4-methylpyridine | 1. Acid (H₂SO₄, HCl, etc.) 2. NaNO₂ | 2-hydroxy-4-methylpyridine (intermediate) | google.com |

| 2 | 2-hydroxy-4-methylpyridine | POCl₃ | 2-chloro-4-methylpyridine | google.com |

| 3 | 2-chloro-4-methylpyridine | SO₂Cl₂, Radical Initiator | 2-chloro-4-chloromethylpyridine | google.com |

| 4 | 2-chloro-4-chloromethylpyridine, Piperidine | Base (optional) | 2-chloro-4-(piperidinylmethyl)pyridine | google.com |

Synthesis through Precursors like 2-chloro-4-aminopyridine or 2-chloro-4-nitropyridine (B32982)

Alternative synthetic strategies can proceed through different key intermediates, such as 2-chloro-4-nitropyridine or 2-chloro-4-aminopyridine. chemicalbook.com The synthesis of these precursors is well-established.

One common method to produce 2-chloro-4-nitropyridine starts with the N-oxidation of pyridine. The resulting pyridine-N-oxide is then nitrated, typically with a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 4-nitropyridine-N-oxide. guidechem.com This intermediate is subsequently chlorinated with an agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) to give 2-chloro-4-nitropyridine. guidechem.comchemicalbook.com

The resulting 2-chloro-4-nitropyridine can then be readily converted to 2-chloro-4-aminopyridine. This is a standard reduction reaction, often carried out using iron powder in acetic acid. google.com This transformation provides an efficient route to 2-chloro-4-aminopyridine, which is an important intermediate for pharmaceuticals and pesticides. chemicalbook.comgoogle.com From 2-chloro-4-aminopyridine, further functionalization towards the target molecule could be envisioned, for example, through diazotization followed by a coupling reaction to install the piperidine-containing side chain. A one-pot method for converting aminopyridines to chloropyridines via diazotization has been reported, highlighting the utility of this transformation. tpu.ru

| Precursor Synthesis | Starting Material | Key Reagents | Product | Ref |

| Route to Nitro Cmpd. | Pyridine | 1. H₂O₂/CH₃COOH 2. H₂SO₄/HNO₃ 3. POCl₃ | 2-chloro-4-nitropyridine | guidechem.comgoogle.com |

| Route to Amino Cmpd. | 2-chloro-4-nitropyridine N-oxide | Fe powder, Acetic Acid | 2-chloro-4-aminopyridine | google.com |

Pathways Involving 2-chloro-4-pyridinecarboxylic acid intermediates

The synthesis of 2-Chloro-4-(piperidin-4-yl)pyridine can be strategically approached through pathways that utilize 2-chloro-4-pyridinecarboxylic acid as a key intermediate. This approach hinges on the initial preparation of the intermediate followed by its subsequent coupling with a piperidine moiety.

A documented method for synthesizing 2-chloro-4-pyridinecarboxylic acid involves the treatment of isonicotinic acid N-oxide with a mixture of phosphorus oxychloride and phosphorus pentachloride. prepchem.com The reactants are refluxed for several hours, and upon completion, the reaction mixture is carefully poured into water. The resulting precipitate, 2-chloro-4-pyridinecarboxylic acid, is then isolated via filtration and can be purified by recrystallization from ethanol, affording the product in yields around 66%. prepchem.com

Synthetic Scheme for 2-chloro-4-pyridinecarboxylic acid

| Starting Material | Reagents | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Isonicotinic acid N-oxide | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Reflux, 3 hours | 2-chloro-4-pyridinecarboxylic acid | 66% prepchem.com |

Following the formation of this carboxylic acid intermediate, the subsequent step involves coupling it with a suitable piperidine synthon. While direct literature for the synthesis of the title compound from this intermediate is not prevalent in the provided search results, standard organic chemistry principles suggest a plausible route via amide bond formation. This would typically involve:

Activation of the carboxylic acid: The carboxylic acid group is converted into a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester.

Amide Coupling: The activated acid is then reacted with a protected piperidine derivative, for instance, a mono-protected piperidine like 4-aminopiperidine, to form an amide linkage.

Final Transformation: Depending on the exact synthon used, a final reduction or deprotection step might be necessary to yield the target 2-Chloro-4-(piperidin-4-yl)pyridine. The final product is then treated with hydrochloric acid to form the dihydrochloride (B599025) salt.

Exploration of Chiral Synthesis for Stereoisomeric Control

The exploration of chiral synthesis for stereoisomeric control is not applicable to the compound 2-Chloro-4-(piperidin-4-yl)pyridine. The molecule is achiral as it possesses a plane of symmetry and contains no stereocenters. Consequently, it does not exist as enantiomers or diastereomers, making stereoselective synthesis unnecessary for its preparation.

Optimization and Mechanistic Studies of Synthetic Pathways

Elucidation of Reaction Mechanisms

The primary bond-forming reaction in the synthesis of 2-Chloro-4-(piperidin-4-yl)pyridine from a 2,4-disubstituted pyridine precursor is a nucleophilic aromatic substitution (SNAr). In this reaction, the piperidine nitrogen acts as the nucleophile, attacking the electron-deficient carbon at the C-4 position of the pyridine ring and displacing the chloro group.

The mechanism proceeds via a two-step addition-elimination process:

Nucleophilic Attack: The amine nucleophile attacks the C-4 carbon, which is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. vaia.comyoutube.com

Stabilization and Leaving Group Departure: The negative charge of this intermediate is stabilized through resonance, with delocalization onto the electronegative pyridine nitrogen atom. This stabilization is key to the feasibility of the reaction at the 2- and 4-positions. pearson.comvaia.com Aromaticity is then restored by the elimination of the chloride ion, yielding the substituted pyridine product. vaia.comyoutube.com

In cases where the reaction is catalyzed, such as in copper-catalyzed Ullmann-type reactions, the mechanism is more complex. It is believed to involve soluble cuprous (Cu(I)) ions as the active catalytic species. acs.org Some computational studies on related copper-catalyzed C-N coupling reactions suggest the possibility of a Single Electron Transfer (SET) mechanism. nih.gov Acid-catalyzed aminations proceed by protonation or hydrogen bonding to the pyridine ring, which lowers the energy barrier for the nucleophilic attack by the amine. preprints.org

Process Optimization for Scalability and Efficiency

The optimization of synthetic pathways is critical for transitioning a laboratory-scale procedure to an efficient, cost-effective, and scalable industrial process. Key areas for optimization in the synthesis of this compound include route design, reaction conditions, and reagent selection.

Optimization strategies often focus on:

Cost of Raw Materials: Selecting readily available and inexpensive starting materials is crucial for economic viability. google.com

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and concentration can significantly impact reaction rate and yield. For instance, in acid-promoted aminations, the amount of acid must be carefully controlled to maximize the reaction rate while minimizing side reactions like solvolysis. preprints.org

Catalyst Efficiency: For catalyzed reactions, using a highly active and recyclable catalyst can drastically improve process efficiency and align with green chemistry principles. acs.org

Reagent Quality: The quality and even the physical properties (e.g., particle size) of reagents, such as inorganic bases in coupling reactions, can have a dramatic effect on reaction kinetics and outcomes. acs.org

Table of Optimization Considerations

| Optimization Area | Strategy | Example/Rationale |

|---|---|---|

| Route Design | Reduce the number of synthetic steps | Increases overall yield, reduces cost and waste. google.com |

| Catalysis | Employ efficient and recyclable catalysts | Lowers catalyst loading and cost; improves sustainability. acs.org |

| Reaction Conditions | Optimize solvent, temperature, and reagent stoichiometry | Maximizes yield and minimizes the formation of by-products. preprints.org |

| Reagent Selection | Use low-cost materials and control reagent quality | Reduces production cost; ensures reproducibility and high yield. acs.orggoogle.com |

Investigation of Catalyst Systems and Reagent Reactivity

The choice of catalyst is paramount in defining the reactivity and efficiency of the C-N bond formation required for synthesizing 2-Chloro-4-(piperidin-4-yl)pyridine. Two primary catalytic systems are relevant: metal-based catalysts and acid catalysis.

Copper-Catalyzed Systems: The Ullmann condensation and its modern variants represent a classical approach to forming aryl-nitrogen bonds. These reactions typically employ a copper catalyst. While early methods required harsh conditions, newer protocols utilize a copper(I) source, often in combination with a specific ligand and a base. acs.org The choice of these components is crucial; the base, for instance, can significantly influence reaction rates and yields. acs.org These systems are advantageous but can be sensitive to substrate scope and reaction conditions.

Acid Catalysis: Acid-promoted amination is an alternative strategy, particularly for heterocyclic chlorides. preprints.org In this approach, an acid (e.g., HCl) is used to activate the pyridine ring towards nucleophilic attack. A key aspect of this system is the acid-base equilibrium involving the amine nucleophile. The amine must remain sufficiently neutral to be nucleophilic, so the amount of acid used is a critical parameter to optimize. preprints.org This method offers a potentially simpler, metal-free alternative to cross-coupling reactions.

Table of Catalyst Systems for C-N Bond Formation

| Catalyst System | Key Components | Mechanism Principle | Considerations |

|---|---|---|---|

| Copper-Catalyzed Coupling (Ullmann-type) | Copper(I) source, Ligand, Base (e.g., K₂CO₃) | Formation of an active Cu(I) species that facilitates the coupling of the amine and the aryl halide. acs.org | Can require high temperatures; sensitive to ligand and base choice; risk of metal contamination. acs.org |

| Acid Catalysis | Brønsted Acid (e.g., HCl) | Protonation of the heterocyclic nitrogen activates the ring for nucleophilic attack. preprints.org | Metal-free; requires careful control of acid concentration to balance substrate activation and nucleophile availability. preprints.org |

Structural Analysis and Advanced Computational Studies

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods are fundamental to the verification of the identity and purity of 2-Chloro-4-(piperidin-4-yl)pyridine (B11712303) diHCl. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 2-Chloro-4-(piperidin-4-yl)pyridine diHCl, both ¹H and ¹³C NMR are employed to confirm the structure. The dihydrochloride (B599025) form significantly influences the chemical shifts, as the protonation of the nitrogen atoms in both the pyridine (B92270) and piperidine (B6355638) rings leads to a general downfield shift of adjacent protons and carbons due to deshielding effects.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The pyridine protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their multiplicity dictated by spin-spin coupling. The piperidine protons would be found in the upfield region (typically δ 1.5-4.0 ppm). The presence of the dihydrochloride salt would cause the N-H protons of the piperidinium (B107235) and pyridinium (B92312) ions to appear as broad signals, which can be confirmed by D₂O exchange experiments. semanticscholar.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The pyridine ring carbons would resonate at lower field (δ 120-160 ppm), with the carbon atom attached to the chlorine atom showing a characteristic shift. The aliphatic carbons of the piperidine ring would appear at higher field (δ 20-60 ppm). semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures; actual experimental values may vary.)

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine C2-Cl | - | ~152 |

| Pyridine C3-H | ~7.5 (d) | ~122 |

| Pyridine C4 | - | ~158 |

| Pyridine C5-H | ~7.4 (d) | ~124 |

| Pyridine C6-H | ~8.4 (s) | ~149 |

| Piperidine C'1-H | ~3.0 (m) | ~45 |

| Piperidine C'2,6-H | ~3.5 (d) | ~50 |

| Piperidine C'3,5-H | ~2.2 (q) | ~30 |

| Piperidine C'4-H | ~3.2 (m) | ~35 |

| N-H (pyridinium) | Broad signal, >10 ppm | - |

| N-H (piperidinium) | Broad signal, >9 ppm | - |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic vibrational bands. Key expected absorptions include N-H stretching from the protonated amine groups, C-H stretching for both aromatic and aliphatic parts, C=C and C=N stretching from the pyridine ring, and the C-Cl stretching vibration. The equatorial disposition of a chloro substituent in similar cyclic systems can cause a shift in absorption to a higher frequency. niscpr.res.in

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridinium/Piperidinium N-H | Stretch | 3200-2500 (broad) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2950-2850 |

| Pyridine Ring C=C, C=N | Stretch | 1620-1450 |

| N-H Bending | Bend | 1600-1500 |

| C-H Bending | Bend | 1470-1350 |

| Aryl C-Cl | Stretch | 1100-1000 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecular ion peak corresponding to the protonated free base [M+H]⁺ would be observed. bris.ac.uk High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses, such as the cleavage of the piperidine ring, alpha-cleavage adjacent to the nitrogen, or the loss of a chlorine radical. researchgate.netlibretexts.org The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak. pg.edu.pl

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions. rasayanjournal.co.in In the synthesis of 2-Chloro-4-(piperidin-4-yl)pyridine, TLC can be used to track the consumption of starting materials (e.g., a protected 4-halopiperidine and 2-chloropyridine (B119429) derivative in a cross-coupling reaction) and the appearance of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the relative retention factors (Rf) allow for a qualitative assessment of the reaction's completion. Visualization under UV light or with a staining agent reveals the separated spots, confirming the formation of the new, typically more polar, product. rasayanjournal.co.in

Solid-State Structure Determination via X-ray Crystallography

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. If suitable crystals were obtained, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. nih.govwho.int Furthermore, the analysis would reveal the three-dimensional packing of the molecules in the crystal lattice and the exact location of the chloride counter-ions and their hydrogen bonding interactions with the pyridinium and piperidinium N-H groups. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data. nih.gov DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies (for comparison with FTIR data), and NMR chemical shifts of this compound. chemrxiv.org These theoretical models help in the assignment of complex spectra and provide a deeper understanding of the molecule's electronic structure.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for assessing chemical reactivity and stability. nih.gov Additionally, the Molecular Electrostatic Potential (MEP) can be mapped to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org Such computational studies are invaluable for understanding the molecule's reactivity and designing derivatives with tailored properties. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.ua It is a popular and versatile method, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.org For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. The optimization is confirmed when no imaginary vibrational frequencies are found, ensuring a true energy minimum. semanticscholar.org

Following optimization, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. semanticscholar.org

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. semanticscholar.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap implies the molecule is more reactive and can be easily polarized. semanticscholar.orgscienceopen.com

For similar pyridine derivatives, the HOMO is often located on the pyridine ring and substituent groups, while the LUMO distribution highlights the regions susceptible to nucleophilic attack. researchgate.net The HOMO-LUMO gap helps quantify the molecule's kinetic stability and electrical transport properties. semanticscholar.org

Table 1: Conceptual HOMO-LUMO Data This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Conceptual Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

Vibrational Frequency Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the specific motions (stretching, bending, torsion) corresponding to the observed spectral bands. researchgate.netresearchgate.net These calculations are crucial for confirming the optimized structure (absence of imaginary frequencies) and for interpreting experimental spectroscopic data. researchgate.net For pyridine derivatives, characteristic vibrations include C-C and C-N stretching within the ring, C-H stretching and bending, and vibrations associated with the substituents, such as the C-Cl bond and the piperidine ring modes. researchgate.net

Population Analysis (e.g., Mulliken charges)

Population analysis methods, such as Mulliken charge analysis, distribute the total electron density of the molecule among its constituent atoms. semanticscholar.org This provides an estimation of the partial atomic charges, offering insights into the electrostatic interactions and the local electronic structure. karazin.ua The calculated charges can help identify electrophilic and nucleophilic centers within the molecule. For instance, in chloro-substituted pyridines, the carbon atom bonded to the electronegative chlorine atom is expected to carry a partial positive charge, making it a potential site for nucleophilic attack. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting chemical reactivity and intermolecular interactions. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs of electronegative atoms (like nitrogen or oxygen) and are favorable sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the pyridine nitrogen atom (if unprotonated) and a positive potential (blue) around the hydrogen atoms of the piperidinium and pyridinium hydrochloride moieties. researchgate.netresearchgate.net

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors are based on Koopmans' theorem and provide a quantitative measure of different aspects of chemical behavior. researchgate.net

Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ) researchgate.net

These descriptors provide a comprehensive theoretical framework for predicting the stability, reactivity, and electronic properties of this compound. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-4-fluoro phenol |

| (E)-2-chloro-4-[(2,4-dinitrophenyl)hydrazonomethyl]phenol |

| 2-chloro-5-nitropyridine |

| 2-chloro-4-(trifluoromethyl) pyridine |

| Perphenazine (2-chloro-10-(3-[4-(2-hydroxyethyl)-piperazin-1-yl])propyl phenothiazine) |

| 2-acetyl pyridine |

In Silico Docking Simulations for Investigating Molecular Interactions (e.g., with GPCRs)

No specific in silico docking studies for this compound, particularly in the context of its interaction with G-protein coupled receptors (GPCRs), have been identified in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

While general methodologies for docking ligands to GPCRs are well-established, involving the preparation of both the ligand and receptor structures followed by computational sampling of possible binding poses, specific data, such as binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and key amino acid residues involved in the binding of this compound to any GPCR, remains uncharacterized in published research.

Prediction and Validation of Theoretical Physicochemical Parameters

The prediction of physicochemical parameters is a fundamental aspect of computational chemistry, providing insights into the potential behavior of a compound in biological systems. These parameters are often calculated using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools. However, for this compound, there is a lack of published studies presenting a comprehensive and validated set of theoretical physicochemical parameters.

Typically, such an analysis would include the prediction of properties like:

Molecular Weight: The sum of the atomic weights of all atoms in a molecule.

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Number of Hydrogen Bond Donors and Acceptors: Important for understanding potential intermolecular interactions.

pKa: The acid dissociation constant, which indicates the ionization state of a compound at a given pH.

While these parameters can be predicted using various software, the crucial step of experimental validation to confirm the accuracy of the theoretical predictions for this compound has not been reported in the scientific literature.

Role As a Chemical Intermediate and Heterocyclic Building Block in Research

Precursor in the Synthesis of Advanced Heterocyclic Frameworks

The bifunctional nature of 2-chloro-4-(piperidin-4-yl)pyridine (B11712303) allows for sequential or orthogonal chemical modifications, rendering it a highly sought-after starting material for the synthesis of diverse and advanced heterocyclic structures. The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic substitution, while the secondary amine of the piperidine (B6355638) ring can readily undergo various reactions such as acylation, alkylation, and reductive amination.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The modification of pyridine rings can regulate the electronic properties and reactivity of a molecule, which is a key aspect of SAR investigations. nih.gov The 2-chloro-4-(piperidin-4-yl)pyridine scaffold is particularly useful in this context. For instance, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a series of pyridine derivatives were synthesized to explore the SAR of the C-region of the molecule. nih.gov The chlorine at the 2-position acts as a handle for introducing a variety of substituents through nucleophilic displacement, allowing chemists to systematically probe the effects of different functional groups on receptor binding and efficacy.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. youtube.comacs.org This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. acs.orgnih.gov These initial hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. researchgate.net

The pyridine and piperidine scaffolds are considered "privileged structures" in drug design, as they are frequently found in biologically active compounds and approved drugs. nih.govmdpi.com The 2-chloro-4-(piperidin-4-yl)pyridine structure combines these two important heterocycles, making it an attractive fragment for inclusion in screening libraries. Its relatively low molecular complexity and the presence of versatile functional handles (the chloro group and the secondary amine) make it an ideal starting point for chemical elaboration once a binding interaction is identified. mdpi.com Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography are used to detect the weak binding of such fragments to their targets. youtube.comacs.org The structural information gained from these methods can then guide the synthetic chemistry efforts to grow the fragment into a more potent lead compound.

Given its utility as a versatile building block, 2-chloro-4-(piperidin-4-yl)pyridine and its derivatives are important research chemicals produced for custom synthesis projects. Chemical suppliers offer a range of such heterocyclic intermediates to support research and development activities in the pharmaceutical and agrochemical industries. The synthesis of these building blocks often involves multi-step sequences. For example, the synthesis of related N-(piperidin-4-yl)pyridine-2-carboxamide involves the formation of the piperidine ring, often through hydrogenation of a pyridine precursor, followed by acylation. The availability of intermediates like 2-chloro-4-(piperidin-4-yl)pyridine streamlines the synthesis of novel compounds for research purposes, enabling chemists to access complex molecular architectures more efficiently. General strategies for the synthesis of heterocyclic compounds often rely on the availability of such well-defined and reactive starting materials.

Comparative Analysis with Related Pyridine and Piperidine Derivatives

The chemical behavior and synthetic utility of 2-chloro-4-(piperidin-4-yl)pyridine can be better understood through a comparative analysis with its structural analogs.

The properties of 2-chloro-4-(piperidin-4-yl)pyridine can be contrasted with analogs where the chloro substituent is replaced by other groups, or where the substitution pattern is altered.

4-(Piperidin-4-yl)pyridine (B1299547) : This analog lacks the reactive chlorine atom at the 2-position. Its synthesis and reactions are primarily focused on modifications of the piperidine nitrogen and the pyridine ring through electrophilic substitution, although the latter is generally difficult on the electron-deficient pyridine ring. It serves as a simpler scaffold for exploring the pharmacological importance of the core 4-(piperidin-4-yl)pyridine structure.

2-Methyl-4-(piperidin-4-yl)pyridine : Replacing the chlorine with a methyl group significantly alters the electronic properties and reactivity of the pyridine ring. The methyl group is electron-donating, which can influence the basicity of the pyridine nitrogen and its susceptibility to certain reactions. The synthesis of methylpyridines can be achieved through various methods, including the condensation of aldehydes with ammonia (B1221849).

The table below provides a comparison of the key structural features of these analogs.

| Compound Name | Structure | Key Features |

| 2-Chloro-4-(piperidin-4-yl)pyridine |  | Reactive chloro group for nucleophilic substitution; piperidine NH for derivatization. |

| 4-(Piperidin-4-yl)pyridine |  | Lacks the 2-chloro substituent; primarily used for piperidine N-functionalization. |

| 2-Methyl-4-(piperidin-4-yl)pyridine |  | Electron-donating methyl group instead of electron-withdrawing chloro group, altering ring reactivity. |

The position and electronic nature of substituents on the pyridine ring have a profound impact on the molecule's reactivity. acs.org

The chlorine atom at the 2-position of 2-chloro-4-(piperidin-4-yl)pyridine makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.commdpi.com This is due to the electron-withdrawing inductive effect of the pyridine nitrogen and the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. researchgate.net In contrast, a chlorine atom at the 3-position would be significantly less reactive towards nucleophiles. The reactivity order for nucleophilic substitution on chloropyridines is generally 4- > 2- > 3-.

The nature of the substituent is also critical. An electron-withdrawing group, like the chlorine in 2-chloropyridine (B119429), deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Conversely, an electron-donating group, such as the methyl group in the 2-methyl analog, would increase the electron density of the ring, making it more susceptible to electrophilic attack (if it were to occur) and less reactive towards nucleophiles at other positions. The basicity of the pyridine nitrogen is also affected; electron-withdrawing groups decrease basicity, while electron-donating groups increase it. These substituent effects are crucial considerations in planning synthetic routes and predicting the outcome of chemical transformations involving these heterocyclic building blocks.

The table below summarizes the expected impact of different substituents at the 2-position on the reactivity of the pyridine ring.

| Substituent at 2-Position | Electronic Effect | Reactivity towards Nucleophilic Substitution | Reactivity towards Electrophilic Substitution | Pyridine Nitrogen Basicity |

| -Cl | Electron-withdrawing | Activated | Deactivated | Decreased |

| -CH₃ | Electron-donating | Deactivated | Activated | Increased |

| -H | Neutral (Reference) | Low | Low | Reference |

Influence on Molecular Scaffolding and Three-Dimensionality in Chemical Design

The structure of 2-Chloro-4-(piperidin-4-yl)pyridine is a deliberate amalgamation of two distinct heterocyclic systems: a planar, aromatic pyridine ring and a non-planar, saturated piperidine ring. This combination is not merely a sum of its parts; it creates a well-defined, three-dimensional scaffold that is of significant interest in rational drug design and the synthesis of complex molecular architectures.

This structural arrangement results in a rigid, non-coplanar orientation between the two rings, which is a critical attribute for a molecular scaffold. In drug design, moving away from flat, two-dimensional molecules is often a key objective to improve properties such as specificity and to explore more complex binding interactions with biological targets. acs.org The 2-Chloro-4-(piperidin-4-yl)pyridine moiety provides a reliable method to introduce this essential three-dimensionality.

The substituents on this core scaffold further define its role in chemical design. The chlorine atom at the 2-position of the pyridine ring is a key synthetic handle. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the covalent attachment of a wide variety of other molecular fragments. researchgate.net The secondary amine of the piperidine ring provides another orthogonal site for functionalization, commonly through acylation, alkylation, or reductive amination. This dual reactivity allows chemists to build out from the core scaffold in at least two different directions, populating the surrounding space with pharmacophoric features in a controlled and predictable manner.

The interplay between the rigid 3D core and the attached substituents is paramount. The piperidine ring acts as a non-aromatic linker that positions the pyridine ring and any substituent on the piperidine nitrogen at a defined distance and angle relative to each other. Computational studies and NMR analysis of substituted piperidines confirm that the conformational preferences can be influenced by factors like intramolecular hydrogen bonding, electrostatic interactions, and the polarity of the solvent, allowing for a degree of conformational control. nih.govresearchgate.net

By using 2-Chloro-4-(piperidin-4-yl)pyridine as a starting point, chemists can design and synthesize libraries of compounds where the central three-dimensional core is conserved, while the peripheral functional groups are varied. This strategy is highly effective in exploring the structure-activity relationship (SAR) of a chemical series, as it allows for the systematic probing of a biological target's binding pocket.

Interactive Data Table: Representative Conformational Data of Substituted Piperidine Rings

The following table presents typical conformational parameters for substituted piperidine rings, illustrating the structural principles that govern the three-dimensionality of scaffolds like 2-Chloro-4-(piperidin-4-yl)pyridine. Data is derived from crystallographic and computational studies of analogous structures.

| Parameter | Typical Value/Description | Significance in Molecular Design |

| Piperidine Conformation | Chair | Establishes a stable, low-energy, three-dimensional puckered structure. |

| Substituent Orientation | Equatorial (preferred for bulky groups) | Directs appended molecular fragments into specific vectors in 3D space. |

| Ring Puckering Amplitude (Q) | ~0.5 - 0.6 Å | Quantifies the degree of non-planarity of the piperidine ring. nih.gov |

| Pyridine-Piperidine Dihedral Angle | Variable (e.g., ~3-85°) | Defines the relative spatial orientation of the two core rings. nih.govwho.int |

Research Applications and Theoretical Frameworks in Chemical Science

Conceptual Frameworks for Modulating Biological Targets at a Molecular Level

The potential utility of a compound like 2-Chloro-4-(piperidin-4-yl)pyridine (B11712303) diHCl in a therapeutic context is predicated on its ability to interact with biological targets at a molecular level. This interaction is governed by fundamental principles of molecular recognition and can be optimized through rational design strategies.

Principles of Ligand-Target Interactions

Ligand-target interactions are the specific, non-covalent bonds that form between a molecule (the ligand) and a biological macromolecule (the target), such as a protein or nucleic acid. These interactions, which include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces, dictate the ligand's affinity and selectivity for its target.

The 2-Chloro-4-(piperidin-4-yl)pyridine scaffold contains several features that could contribute to such interactions. The pyridine (B92270) ring, an isostere of benzene, can participate in aromatic interactions (π-π stacking) with amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional structure that can fit into specific binding cavities. thieme-connect.com Its nitrogen atom can be protonated at physiological pH, allowing it to act as a hydrogen bond donor or form an ionic bond with an acidic residue like aspartate or glutamate.

This combination of a planar aromatic system and a flexible saturated ring is common in ligands for various biological targets:

Ion Channels: The protonated piperidine nitrogen could interact with negatively charged regions of ion channel pores.

Neurotransmitter Systems: The piperidine scaffold is a well-established pharmacophore for G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors. For instance, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have identified selective modulators for the muscarinic acetylcholine (B1216132) receptor M4, a key target in schizophrenia research. nih.gov The ability of the core structure to interact with conserved residues in these receptor families suggests a potential application space.

Enzyme Inhibition: The scaffold can serve as a framework to position functional groups that interact with an enzyme's active site. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been designed as potent inhibitors of cyclin-dependent kinases (CDKs) by forming key hydrogen bonds with the enzyme's hinge region. acs.org

Computational and Rational Design for Enhancing Biological Activities and Selectivity

Rational drug design aims to optimize a ligand's interaction with its target to enhance potency and selectivity, thereby improving its therapeutic potential. This process is heavily reliant on computational methods. growingscience.com For a scaffold like 2-Chloro-4-(piperidin-4-yl)pyridine, computational studies could explore how structural modifications affect binding affinity.

For instance, a review of pyridine derivatives found that the presence and position of certain groups (like -OH or -NH2) could enhance antiproliferative activity, while bulky groups or halogens sometimes led to lower activity. nih.gov Molecular docking simulations could predict the binding pose of the compound within a target's active site, highlighting which modifications would be most beneficial. researchgate.net Molecular dynamics simulations can further examine the stability of the ligand-protein complex over time. researchgate.net The introduction of chiral centers into the piperidine scaffold is another strategy to enhance biological activity and selectivity, as different stereoisomers can have vastly different binding affinities and functional effects. thieme-connect.com

Design Principles for Novel Heterocyclic Compounds

The discovery of novel heterocyclic compounds is no longer solely a matter of serendipity. Modern drug discovery leverages powerful computational tools and design methodologies to explore chemical space efficiently and identify promising new scaffolds.

Chemoinformatics and Virtual Screening Approaches to Scaffold Exploration

Chemoinformatics applies informatics methods to solve chemical problems, particularly in the context of drug discovery. drugdesign.orghilarispublisher.com It involves the creation and analysis of vast databases containing information on chemical structures, properties, and biological activities. hilarispublisher.com

Virtual screening is a key chemoinformatic technique used for scaffold exploration. taylorfrancis.com Instead of physically synthesizing and testing millions of compounds, researchers can computationally screen large virtual libraries against a specific biological target. This process can identify novel scaffolds that are predicted to be active. For a target of interest, one could screen a database for molecules containing the pyridine-piperidine motif of 2-Chloro-4-(piperidin-4-yl)pyridine to identify other compounds with a higher predicted affinity, guiding future synthesis efforts. Chemoinformatics also allows for the early prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds that are more likely to succeed in later stages of drug development. taylorfrancis.com

| Computational Descriptor | Significance in Drug Design |

| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons; important for reaction mechanisms and forming charge-transfer complexes. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons; indicates electrophilicity. |

| Energy Band Gap (ΔE) | The difference between HOMO and LUMO energies; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; harder molecules are less reactive. |

| Electrophilicity (ω) | Describes the ability of a molecule to accept electrons; a key parameter in predicting reactivity and toxicity. |

| This table presents examples of quantum chemical descriptors often calculated in computational studies to predict the reactivity and biological potential of new compounds, based on principles discussed in the literature. tjnpr.org |

Structure-Based and Ligand-Based Design Methodologies

The design of novel compounds generally follows two main strategies: structure-based and ligand-based design. growingscience.com

Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-EM). drugdesign.org Researchers can visualize the binding site and design molecules that fit perfectly, maximizing favorable interactions. For example, in the development of HIV-1 protease inhibitors, piperidine scaffolds were rationally designed to promote hydrogen bonding and van der Waals interactions with the enzyme's active site, leading to highly potent compounds. nih.gov

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, researchers can rely on the information from known active ligands. growingscience.com This method involves building a pharmacophore model, which is a 3D arrangement of the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New molecules can then be designed to match this pharmacophore. Given the prevalence of the pyridine-piperidine core in many active molecules, a ligand-based approach could be used to design new compounds targeting similar receptors.

Innovation in Chemical Synthesis and Methodologies

The practical realization of rationally designed compounds depends on the availability of efficient and innovative chemical synthesis methods. The synthesis of substituted pyridine and piperidine rings has been an area of intense research, leading to a variety of powerful methodologies.

A patent for a related compound, 2-chloro-4-(piperidinylmethyl)pyridine, outlines a traditional multi-step synthesis involving the chlorination of a picoline derivative followed by condensation with piperidine. google.com While effective, modern synthetic chemistry offers more advanced and versatile strategies.

Recent innovations applicable to the synthesis of scaffolds like 2-Chloro-4-(piperidin-4-yl)pyridine include:

Catalytic Hydrogenation: Modern methods use catalysts like Iridium(III) or Rhodium(I) for the hydrogenation of pyridines to piperidines, often with high stereoselectivity. nih.govmdpi.com This allows for precise control over the 3D structure of the piperidine ring.

Chemo-enzymatic Synthesis: Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. This approach uses enzymes, such as ene-reductases, to perform stereoselective transformations that are difficult to achieve with traditional chemistry, yielding products with high enantiomeric excess. nih.gov

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions can be used to functionalize pyridine derivatives in a highly controlled manner, providing access to a wide variety of enantioenriched 3-substituted piperidines. acs.org

Cross-Coupling Reactions: The C-C bond between the pyridine and piperidine rings could be formed using modern cross-coupling reactions, such as the Suzuki reaction, which would typically involve a pyridine boronic acid derivative reacting with a suitable piperidine partner. sigmaaldrich.com

| Synthesis Method | Description | Key Advantage | Reference |

| Borrowing Hydrogen Methodology | An Iridium(III)-catalyzed reaction combines triols with primary amines to form functionalized piperidines. | Atom-economical and efficient for creating substituted piperidines. | nih.gov |

| Chemo-Enzymatic Dearomatization | A one-pot cascade using an amine oxidase and an ene-reductase converts activated pyridines into stereo-defined piperidines. | Provides access to specific enantiomers with high stereoselectivity. | nih.gov |

| Asymmetric Reductive Heck Reaction | A Rhodium-catalyzed reaction couples boronic acids with pyridine derivatives to create 3-substituted tetrahydropyridines, which are then reduced. | Broad functional group tolerance and excellent enantioselectivity. | acs.org |

| Classical Condensation | A multi-step process involving the preparation of a chloromethyl pyridine followed by condensation with piperidine. | A traditional and established route for similar structures. | google.com |

| This table summarizes various innovative and classical methods for synthesizing piperidine and pyridine-containing scaffolds. |

Development of Sustainable and Green Chemistry Approaches

The synthesis of complex heterocyclic molecules, such as 2-Chloro-4-(piperidin-4-yl)pyridine diHCl, is increasingly being scrutinized through the lens of green and sustainable chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green chemistry literature for this compound is not abundant, the synthesis of its core pyridine and piperidine moieties provides a framework for applying these principles.

A key precursor for similar structures is 2-chloropyridine (B119429). Traditional methods for producing 2-chloropyridine and its derivatives can involve multi-step processes with potentially hazardous reagents. google.comgoogle.com For instance, the use of phosphoryl chloride (POCl₃) to convert pyridones to their chloro-derivatives is common but involves a harsh reagent that reacts with water to produce corrosive byproducts. wikipedia.org

More sustainable approaches focus on improving the efficiency and reducing the environmental footprint of these synthetic steps. One patented method for a structurally related compound, 2-chloro-4-(piperidinylmethyl)pyridine, highlights a three-step reaction sequence starting from 2-amino-4-picoline. google.com This method is noted for its simple steps and a total yield of over 32%, utilizing inexpensive raw materials, which aligns with the green chemistry principle of atom economy and cost-effectiveness. google.com The process involves diazotization, chlorination, and subsequent condensation with piperidine. google.com While effective, further green improvements could involve exploring alternative, less hazardous reagents for chlorination or using catalytic methods to improve yield and reduce waste streams.

The synthesis of piperidine derivatives, the other core component of the target molecule, has also been a focus of green chemistry research. asianpubs.org Traditional methods for piperidine synthesis often involve the reduction of pyridine rings, which can require high-pressure hydrogenation and metal catalysts. organic-chemistry.orgwikipedia.org Greener alternatives being explored include:

Catalytic Hydrogenation in Greener Solvents: Research has demonstrated the effective hydrogenation of pyridines to piperidines using heterogeneous catalysts like Rhodium on carbon (Rh/C) in water, a green solvent, under moderate pressure and temperature. organic-chemistry.org

Transfer Hydrogenation: Metal-free transfer hydrogenation using reagents like ammonia (B1221849) borane (B79455) offers a milder and potentially safer alternative to high-pressure hydrogenation. organic-chemistry.org

Use of Deep Eutectic Solvents (DES): The synthesis of piperidin-4-one derivatives, key intermediates, has been successfully carried out in a deep eutectic solvent composed of glucose and urea. asianpubs.org This method represents a significant advancement in using environmentally benign and biodegradable solvent systems, with reported yields between 68% and 82%. asianpubs.org

Table 1: Comparison of Conventional and Greener Synthesis Methods for Piperidine Derivatives

| Feature | Conventional Method | Greener Alternative | Research Finding |

| Solvent | Often organic solvents | Water or Deep Eutectic Solvents (DES) | Use of a glucose-urea DES for piperidin-4-one synthesis resulted in yields of 70-82%. asianpubs.org |

| Hydrogen Source | High-pressure H₂ gas | Ammonia borane | Borane-catalyzed transfer hydrogenation provides good yields without requiring high-pressure H₂. organic-chemistry.org |

| Catalyst | Homogeneous catalysts | Heterogeneous catalysts (e.g., 10% Rh/C) | Heterogeneous catalysts can be more easily recovered and recycled. organic-chemistry.org |

Implementation of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. The application of flow chemistry to the synthesis of heterocyclic compounds, including pyridine and piperidine derivatives, is a rapidly growing field of research.

For the synthesis of molecules like this compound, flow chemistry can be implemented at various stages. A study on the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) derivatives, which shares the 2-chloropyridine core, demonstrates the successful use of a flow reactor. asianpubs.org In this process, the key intermediate was synthesized and then reacted with various aldehydes in a continuous flow system. asianpubs.org The researchers reported a residence time of just 5 minutes to achieve a 90% yield for the formation of 2-chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine. asianpubs.org This highlights the potential for rapid and efficient synthesis using flow chemistry.

The advantages of a flow chemistry approach for synthesizing precursors of this compound include:

Enhanced Safety: Many reactions, such as those involving highly reactive intermediates or exothermic processes, can be performed more safely in a flow reactor where only a small amount of material is reacting at any given time.